2'-C-Methyl 5'-Cytidylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

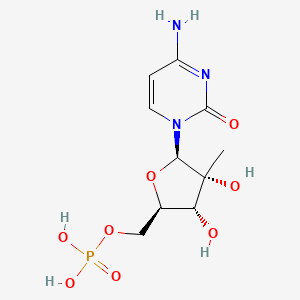

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFPROVXANKXPJ-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308111 |

Source

|

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386213-38-3 |

Source

|

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386213-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2'-C-Methyl 5'-Cytidylic Acid in Viral Replication

Executive Summary

2'-C-Methyl 5'-Cytidylic Acid (also referred to as 2'-C-methylcytidine-5'-monophosphate or 2'-CMC-MP) represents the critical "gateway" metabolite in the pharmacological activation of 2'-C-methylcytidine-based antiviral nucleosides. While often administered as a prodrug (e.g., Valopicitabine) or parent nucleoside (2'-CMC/NM-107) to ensure cell permeability, the molecule must be intracellularly phosphorylated to this monophosphate form before cascading to the active triphosphate (2'-CMC-TP).

This guide dissects the mechanism of action (MoA) of this class of inhibitors, specifically targeting the RNA-dependent RNA polymerase (RdRp) of Flaviviridae (e.g., HCV, Dengue). Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleotides function as non-obligate chain terminators via steric hindrance, a distinct mechanism that imposes a high barrier to viral resistance.

Molecular Architecture & Pharmacophore

The structural efficacy of this compound relies on a specific modification to the ribose sugar ring.

-

The Modification: A methyl group (

) substituted at the 2'-carbon position in the beta configuration (2'- -

The Consequence:

-

Sugar Pucker: The 2'-methyl group forces the ribose ring into a C2'-endo/C3'-exo conformation (South conformation), which mimics the natural substrate preference of viral RdRps but creates steric conflicts post-incorporation.

-

Metabolic Stability: The modification renders the glycosidic bond more resistant to cleavage by nucleoside phosphorylases, increasing intracellular half-life compared to natural cytidine.

-

Data Table 1: Physicochemical Properties & Binding Metrics

| Property | Value/Description | Relevance |

| Chemical Entity | This compound | The "committed" metabolite; cannot exit cell easily due to charge. |

| Active Effector | 2'-C-Methyl-CTP | The triphosphate form that binds RdRp. |

| Target Enzyme | NS5B (HCV), NS5 (Dengue) | Viral RNA-dependent RNA Polymerase.[2][3][4][5][6][7] |

| Inhibition Type | Non-obligate Chain Termination | Terminates synthesis despite presence of 3'-OH.[4] |

| Key Resistance | S282T (HCV NS5B) | Mutation in the B-loop of the polymerase active site. |

Intracellular Metabolism: The Activation Cascade

The "Acid" form (Monophosphate) is the pivot point of efficacy. Nucleosides (uncharged) can cross cell membranes; nucleotides (charged) cannot. Therefore, the drug enters as a nucleoside and is "trapped" once phosphorylated to the acid form.

The Rate-Limiting Step

The conversion of the nucleoside (2'-CMC) to this compound is catalyzed by Deoxycytidine Kinase (dCK) . This is often the rate-limiting step. High expression of dCK correlates with drug efficacy.

DOT Visualization: Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug/nucleoside into the active triphosphate, highlighting the central role of the Cytidylic Acid form.

Figure 1: The metabolic activation pathway. The Monophosphate (MP) form acts as the intracellular "trap," preventing efflux and committing the molecule to the anabolic cascade.

Mechanism of Action: Non-Obligate Chain Termination

Once metabolized to the triphosphate (TP), the molecule competes with natural CTP for the viral polymerase active site.

Binding and Incorporation

The viral RdRp recognizes the 2'-CMC-TP as a valid substrate because the base pairing (Cytosine-Guanine) and the triphosphate moiety are intact. It is incorporated into the nascent RNA strand at the i position.

The Steric Clash (The "Stop" Signal)

Unlike 3'-deoxy chain terminators (which stop synthesis because there is no OH group to attack the next phosphate), 2'-CMC-TP has a 3'-OH. However, synthesis stops.[8]

-

Mechanism: The 2'-methyl group protrudes into a tightly conserved hydrophobic pocket in the RdRp active site (specifically interacting with the "B-loop" or "priming loop").

-

Consequence: This steric clash prevents the enzyme from undergoing the conformational closure required to translocate or accept the next incoming nucleotide (

). -

Result: The polymerase stalls.[9] The nascent RNA chain is terminated not chemically, but spatially.

Experimental Validation Protocols

To confirm the presence of the acid form (metabolism) and its efficacy (mechanism), the following self-validating protocols are recommended.

Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Verify the formation of this compound (MP) and its conversion to TP in target cells (e.g., Huh-7).

-

Cell Treatment: Incubate Huh-7 cells (1 x

cells/well) with 10 -

Quenching: Wash cells 3x with ice-cold PBS. Add 70% ice-cold methanol to quench metabolism and extract nucleotides.

-

Extraction: Vortex vigorously; incubate at -20°C for 20 mins. Centrifuge at 14,000 x g for 10 mins. Collect supernatant.

-

LC-MS/MS Setup:

-

Column: Anionic exchange or porous graphitic carbon column (Hypercarb).

-

Mobile Phase: Ammonium bicarbonate (pH 9.0) gradient.[2]

-

Transitions: Monitor MRM transitions for 2'-CMC-MP (Parent ion

-

-

Validation: Use stable isotope-labeled internal standards (

-CTP) to normalize extraction efficiency.

Protocol B: In Vitro Primer-Extension Assay (Chain Termination)

Objective: Prove the "Non-Obligate" termination mechanism.

-

Reagents: Recombinant HCV NS5B (

21), RNA template (heteropolymeric), -

Reaction Mix:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT. -

Nucleotides: 500

M ATP, GTP, UTP. -

Variable: Titrate 2'-CMC-TP (0, 1, 10, 100

M) vs. Natural CTP.

-

-

Incubation: 30°C for 60 minutes.

-

Analysis: Denaturing Urea-PAGE (15% acrylamide).

-

Readout:

-

Control: Full-length RNA product.

-

Experimental: Distinct bands truncated at C-incorporation sites.

-

Proof of Mechanism: If the band migrates to position

(where C is incorporated) and does not extend to

-

Resistance and Toxicity

The S282T Mutation

The primary mechanism of resistance is the S282T mutation in the HCV NS5B polymerase.

-

Structural Basis: Serine 282 is located in the B-loop of the active site. It helps guide the incoming nucleotide.

-

Mutation Effect: Changing Serine (polar) to Threonine (larger, methyl group) introduces its own steric bulk into the active site. This creates a "collision" with the 2'-methyl group of the drug, preventing the drug from binding before it can be incorporated.

-

Fitness Cost: Viruses carrying S282T often replicate slower than wild-type, indicating a high genetic barrier to resistance.

Mitochondrial Toxicity (Pol )

A critical safety screen for 2'-C-methyl nucleotides is their affinity for human mitochondrial DNA polymerase (Pol

-

Risk: If Pol

incorporates 2'-CMC-TP, it leads to mitochondrial dysfunction (lactic acidosis). -

Selectivity: this compound derivatives generally show high selectivity for viral RdRp over human Pol

,

References

-

Pierra, C. et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry. Link

-

Carroll, S. S. et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. Link

-

Olsen, D. B. et al. (2004). A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy.[3] Link

-

Migliaccio, G. et al. (2003). Characterization of Resistance to Non-obligate Chain-terminating Ribonucleoside Analogs that Inhibit Hepatitis C Virus Replication in Vitro. Journal of Biological Chemistry. Link

-

Murakami, E. et al. (2007).

-D-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy.[3] Link

Sources

- 1. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. journals.asm.org [journals.asm.org]

- 7. grokipedia.com [grokipedia.com]

- 8. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

The Role of 2'-C-Methyl 5'-Cytidylic Acid as an RNA-Dependent RNA Polymerase Inhibitor: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2'-C-Methyl 5'-Cytidylic Acid and its active form, 2'-C-methylcytidine triphosphate, as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document delves into the intricate molecular mechanisms of action, detailing its function as a non-obligate chain terminator. We will explore its broad-spectrum antiviral activity against a range of clinically significant RNA viruses, supported by extensive quantitative data. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis, in vitro enzymatic assays, and cell-based antiviral characterization of this important class of nucleoside analogs. The structural basis of its inhibitory action and the mechanisms of viral resistance are also discussed, providing critical insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction: The Imperative for Novel Antiviral Agents

RNA viruses represent a significant and persistent threat to global public health, responsible for a wide array of diseases including hepatitis C, dengue fever, yellow fever, and norovirus infections.[1] The high mutation rates of these viruses, often attributed to the lack of proofreading activity in their RNA-dependent RNA polymerase (RdRp), present a formidable challenge to the development of durable antiviral therapies and vaccines.[2] The viral RdRp, an enzyme essential for the replication and transcription of the viral RNA genome, is a prime target for antiviral drug development due to its central role in the viral life cycle and the absence of a homologous enzyme in host cells.[1][3]

Nucleoside analogs that mimic natural substrates have emerged as a cornerstone of antiviral therapy.[1] These compounds, upon intracellular phosphorylation to their active triphosphate form, can be incorporated by the viral RdRp into the nascent RNA chain, leading to the disruption of viral replication.[1] Among these, 2'-C-methylated nucleosides have garnered significant attention as a promising class of antiviral agents.[4] This guide focuses specifically on this compound, elucidating its journey from a chemical entity to a potent inhibitor of viral replication.

The Molecular Architecture and Intracellular Activation Pathway

This compound is a ribonucleoside monophosphate. Its structure consists of a cytosine base linked to a ribose sugar that is modified with a methyl group at the 2'-carbon position, and a phosphate group at the 5' position.

For its antiviral activity, the nucleoside form, 2'-C-methylcytidine, must be anabolized within the host cell to its active triphosphate form. This metabolic activation is a critical determinant of its potency.

Figure 1: Intracellular phosphorylation cascade of 2'-C-methylcytidine.

Mechanism of Action: A Non-Obligate Chain Terminator

The antiviral efficacy of 2'-C-methylcytidine triphosphate stems from its ability to act as a non-obligate chain terminator of viral RNA synthesis.[4] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides possess this group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide. However, after its incorporation into the growing RNA chain by the viral RdRp, the presence of the 2'-C-methyl group introduces a steric hindrance that ultimately halts further elongation.[3]

Recent studies using solution-state NMR spectroscopy have provided a more nuanced understanding of this process.[4] Contrary to earlier hypotheses that suggested the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate (NTP), it is now understood that the incorporated 2'-C-methylated nucleotide prevents the RdRp from undergoing a critical conformational change.[3][4] Specifically, it blocks the closure of the enzyme's active site, a prerequisite for catalysis of the next phosphodiester bond formation.[3][4] This mechanism effectively stalls the polymerase, leading to premature termination of viral RNA synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl NMR spectroscopy: Measurement of dynamics in viral RNA-directed RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and molecular weight of 2'-C-Methyl 5'-Cytidylic Acid

An In-Depth Technical Guide to 2'-C-Methyl 5'-Cytidylic Acid: Structure, Synthesis, and Therapeutic Potential

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal nucleotide analogue in the field of antiviral drug development. As the monophosphate form of the potent nucleoside inhibitor 2'-C-Methylcytidine, this molecule serves as a critical intermediate in the metabolic pathway leading to the active triphosphate species responsible for inhibiting viral replication. We will explore its unique chemical structure, detailing the significance of the 2'-C-methyl modification which is fundamental to its mechanism of action. This document furnishes researchers, scientists, and drug development professionals with detailed physicochemical properties, a validated synthesis protocol for its preparation from the parent nucleoside, and an in-depth discussion of its biochemical role and applications. The insights provided herein are grounded in authoritative scientific literature to support further research and development efforts targeting viral diseases.

Molecular Identity and Physicochemical Properties

This compound is a synthetic pyrimidine ribonucleotide analogue. It is structurally distinguished from the endogenous 5'-Cytidylic acid (CMP) by the presence of a methyl group at the 2' position of the ribose sugar moiety. This seemingly minor modification imparts profound biological consequences.

Chemical Structure

The foundational structure consists of a cytosine base linked via a β-N1-glycosidic bond to a ribose sugar. The ribose is characterized by a methyl group at the C2' position and a monophosphate group esterified to the C5' hydroxyl function.

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below. These values are derived from the properties of its parent nucleoside, 2'-C-Methylcytidine, and the addition of a monophosphate group.

| Property | Value | Source |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one 5'-(dihydrogen phosphate) | Derived from[1] |

| Synonyms | 2'-C-Methyl-CMP; 2'-C-Me-CMP | Common nomenclature |

| Molecular Formula | C₁₀H₁₆N₃O₈P | Derived from[1] |

| Molecular Weight | 337.22 g/mol | Calculated |

| Parent Nucleoside | 2'-C-Methylcytidine | [1] |

| Parent Nucleoside MW | 257.24 g/mol | [1] |

| CAS Number (Parent) | 20724-73-6 | [2] |

Mechanism of Action and Rationale for Development

The therapeutic rationale for developing 2'-C-methylated nucleosides stems from their function as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.

The Role of the 2'-C-Methyl Group

Unlike natural ribonucleosides, which possess a hydroxyl group at the 2' position, this compound features a methyl group. Once this molecule is anabolized within a cell to its active triphosphate form (2'-C-Me-CTP), it is recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The presence of the bulky 2'-C-methyl group creates a steric clash with the incoming natural nucleotide, physically preventing the formation of the next phosphodiester bond. This event effectively terminates the elongation of the viral RNA chain, thereby halting viral replication.[1][3]

The Metabolic Activation Pathway

This compound is an intermediate in the intracellular conversion of the inactive prodrug, 2'-C-Methylcytidine, into the active antiviral agent, 2'-C-Methylcytidine triphosphate. This phosphorylation cascade is catalyzed by host cell kinases.

Caption: Intracellular phosphorylation cascade of 2'-C-Methylcytidine.

This pathway underscores the importance of this compound not only as a synthetic target but also as a key metabolite in the mechanism of action. Its efficient formation is a prerequisite for the generation of the active triphosphate species.

Synthesis and Characterization

The synthesis of this compound is typically achieved via the chemical phosphorylation of its nucleoside precursor, 2'-C-Methylcytidine.

Experimental Protocol: 5'-Phosphorylation

This protocol describes a common method for the selective phosphorylation of the 5'-hydroxyl group of a nucleoside analogue using phosphorus oxychloride.

Objective: To synthesize this compound from 2'-C-Methylcytidine.

Materials:

-

2'-C-Methylcytidine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethyl phosphate (TEP), anhydrous

-

Triethylamine (TEA)

-

Deionized water, sterile

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2'-C-Methylcytidine (1 equivalent) in anhydrous triethyl phosphate. Cool the solution to 0°C in an ice bath.

-

Phosphorylation: Add freshly distilled phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), slowly add a saturated solution of sodium bicarbonate to quench the reaction until the pH is neutral (~7.0). This step must be performed cautiously as it is exothermic and produces gas.

-

Extraction: Extract the aqueous solution with dichloromethane to remove organic-soluble impurities. The product will remain in the aqueous layer.

-

Purification: The crude product in the aqueous phase can be purified using anion-exchange column chromatography. Elute with a gradient of triethylammonium bicarbonate (TEAB) buffer.

-

Lyophilization: Combine the product-containing fractions and lyophilize to obtain this compound as a white solid.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical because phosphorus oxychloride reacts violently with water.

-

Low Temperature: Maintaining the reaction at 0°C controls the reactivity of POCl₃, preventing non-selective phosphorylation and degradation of the starting material.

-

Monitoring: Continuous monitoring by TLC/HPLC ensures the reaction is stopped at optimal conversion, minimizing the formation of byproducts.

-

Purification: Anion-exchange chromatography is effective for separating the negatively charged monophosphate product from unreacted nucleoside and other impurities.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 336.07 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To verify the chemical structure, including the presence and position of the methyl and phosphate groups. ³¹P NMR is particularly crucial to confirm the formation of the phosphate ester.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

This compound is a valuable tool for researchers and a key building block in pharmaceutical development.

-

Antiviral Drug Discovery: Its primary role is as a precursor and key intermediate in the development of antiviral therapies.[1][3] The parent nucleoside, 2'-C-Methylcytidine, has demonstrated broad-spectrum activity against a range of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, West Nile virus, and Norovirus.[2][3] The synthesis and study of its monophosphate form are essential for understanding the metabolic activation and for developing potential prodrug strategies (e.g., ProTides) that deliver the monophosphate directly into the cell, bypassing the initial, often rate-limiting, phosphorylation step.[4]

-

Biochemical Research: The compound can be used in in vitro assays to study the substrate specificity and kinetics of nucleoside/nucleotide kinases. It also serves as a reference standard in metabolic studies investigating the intracellular processing of 2'-C-Methylcytidine.

-

Enzymology: It can be used to investigate the mechanism of viral RNA-dependent RNA polymerases and to screen for inhibitors of this crucial enzyme class.

Conclusion

This compound represents a cornerstone in the study of nucleoside analogue antivirals. Its unique structure, featuring a 2'-C-methyl group, provides a powerful mechanism for terminating viral RNA synthesis. A thorough understanding of its physicochemical properties, synthesis, and metabolic role is indispensable for professionals in the field of drug discovery. As viruses continue to pose a significant threat to global health, the continued investigation and utilization of molecules like this compound will be critical in the development of next-generation antiviral therapeutics.

References

-

PubChem. (n.d.). 2'-C-Methylcytidine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 5'-Cytidylic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 5'-CYTIDYLIC ACID. U.S. Food and Drug Administration. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cytidine monophosphate – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Cytidylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Cytidine monophosphate. Retrieved from [Link]

-

DNAmod. (n.d.). cytidine 5'-monophosphate. The DNA modification database. Retrieved from [Link]

-

DC Chemicals. (n.d.). 5'-Cytidylic acid; Cytidine monophosphate, Cytidine 5'-phosphate. Retrieved from [Link]

-

Ali, A., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5225. Retrieved from [Link]

-

University of Cambridge. (n.d.). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine. Retrieved from [Link]

-

Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236–2241. Retrieved from [Link]

-

PubChem. (n.d.). Cytidine 5'-monophosphate(2-). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the activity of 2′-C-methylcytidine against dengue virus replication. Retrieved from [Link]

Sources

The Metabolic Hurdle: An In-depth Technical Guide to the Cellular Phosphorylation of 2'-C-Methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methylcytidine (2CMC) is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, and Foot-and-Mouth Disease virus[1][2][3]. Its therapeutic potential is contingent upon its intracellular conversion to the active 5'-triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, thereby disrupting viral replication[4][5]. This guide provides a detailed examination of the metabolic pathway leading to the formation of the initial phosphorylated product, 2'-C-methylcytidine 5'-monophosphate, the precursor to the active triphosphate metabolite. We will dissect the enzymatic challenges posed by the 2'-C-methyl modification and present the current understanding of this critical activation step, offering insights for the rational design of more effective nucleoside analog prodrugs.

Introduction: The Promise and Challenge of 2'-C-Methylcytidine

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking endogenous nucleosides, they can be incorporated into growing viral nucleic acid chains, leading to chain termination and the cessation of replication. 2'-C-Methylcytidine has emerged as a promising candidate in this class due to its potent inhibition of viral polymerases[6]. However, the efficacy of 2CMC is not solely dependent on its interaction with the viral target; it must first be recognized and processed by the host cell's metabolic machinery. The journey from extracellular prodrug to intracellular active triphosphate is a multi-step phosphorylation cascade, and the initial conversion to a 5'-monophosphate is often the rate-limiting step. The presence of a methyl group at the 2'-C position of the ribose sugar, while crucial for its antiviral activity, presents a significant steric impediment to the cellular kinases responsible for this initial phosphorylation.

The Canonical Pathway: Phosphorylation of Cytidine

To appreciate the metabolic challenge faced by 2'-C-methylcytidine, it is first necessary to understand the canonical pathway for cytidine phosphorylation. In mammalian cells, the salvage pathway for pyrimidine nucleosides is the primary route for the activation of cytidine. This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl of cytidine, yielding cytidine 5'-monophosphate (CMP), also known as 5'-cytidylic acid.

Subsequent phosphorylation events are catalyzed by other kinases. UMP-CMP kinase (UCK) converts CMP to cytidine 5'-diphosphate (CDP), and nucleoside diphosphate kinases (NDPKs) complete the process by converting CDP to cytidine 5'-triphosphate (CTP).

Figure 1: Canonical phosphorylation pathway of cytidine.

The Metabolic Bottleneck: Phosphorylation of 2'-C-Methylcytidine

The introduction of a methyl group at the 2'-C position of the ribose ring in 2'-C-methylcytidine significantly alters its interaction with deoxycytidine kinase. While dCK is the primary enzyme responsible for the initial phosphorylation of cytidine and many of its analogs, its active site has evolved to accommodate the specific stereochemistry of natural nucleosides.

Studies have shown that 2'-C-methylcytidine is a significantly poorer substrate for human dCK compared to the natural substrate, 2'-deoxycytidine[7]. This reduced affinity and/or catalytic efficiency is a direct consequence of the steric hindrance imposed by the 2'-C-methyl group, which likely disrupts the optimal positioning of the nucleoside within the enzyme's active site for phosphoryl transfer.

While the initial phosphorylation is a major hurdle, subsequent steps in the activation of 2'-C-methylcytidine analogs appear to be more efficient. For the related compound, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine, its monophosphate is effectively phosphorylated to the diphosphate by UMP-CMP kinase[7][8]. The final phosphorylation to the triphosphate is catalyzed by nucleoside diphosphate kinase[8][9].

Figure 2: Proposed metabolic pathway for 2'-C-methylcytidine.

Overcoming the Hurdle: Prodrug Strategies

The inefficient initial phosphorylation of 2'-C-methylcytidine has significant implications for its clinical utility, potentially leading to low levels of the active triphosphate in target cells and reduced therapeutic efficacy[4]. To circumvent this metabolic bottleneck, various prodrug strategies have been developed. These approaches aim to deliver a pre-phosphorylated form of the nucleoside analog into the cell, bypassing the need for the inefficient dCK-mediated step.

Phosphoramidate prodrugs, for instance, have shown considerable promise. These molecules mask the phosphate group, allowing for efficient cell penetration. Once inside the cell, they undergo enzymatic cleavage to release the nucleoside monophosphate, which can then be readily converted to the active triphosphate[10][11]. This strategy has been shown to result in significantly higher intracellular concentrations of the triphosphate form of 2'-C-methylcytidine compared to the administration of the parent nucleoside alone[10][11]. Another approach has been the use of valyl ester prodrugs of 2'-C-methylcytidine, which also demonstrated efficacy in reducing viral load in patients with HCV[10][11].

Experimental Protocols for Studying 2'-C-Methylcytidine Metabolism

Cell Culture and Drug Incubation

-

Cell Line Selection: Utilize a relevant cell line, such as Huh-7 cells for HCV studies, that expresses the necessary kinases for nucleoside metabolism.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-

Drug Treatment: Prepare stock solutions of 2'-C-methylcytidine in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

-

Incubation: Remove the existing medium from the cells and replace it with the drug-containing medium. Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours) to assess the time course of metabolite formation.

Metabolite Extraction

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solution (e.g., 60% methanol) to the cells and incubate on ice to precipitate proteins and extract small molecule metabolites.

-

Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

-

Sample Preparation: Carefully collect the supernatant containing the intracellular metabolites. The samples can then be dried under vacuum and reconstituted in a suitable buffer for analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reverse-phase or ion-pair reverse-phase HPLC column suitable for separating nucleotides.

-

Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Monitor the elution of metabolites using a UV detector at a wavelength appropriate for cytidine analogs (around 271 nm).

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification and quantification of metabolites.

-

Use electrospray ionization (ESI) in either positive or negative mode.

-

Monitor for the specific mass-to-charge ratios (m/z) of 2'-C-methylcytidine and its phosphorylated derivatives.

-

Quantitative Data Summary

| Compound | Enzyme | Km (µM) | Relative Efficiency (Compared to Natural Substrate) | Reference |

| 2'-C-Methylcytidine | Human dCK | 914 | ~300-fold less efficient than 2'-deoxycytidine | [7] |

| β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Human dCK | 81 | ~15-fold better substrate than 2'-C-methylcytidine | [7] |

Conclusion and Future Directions

The metabolic activation of 2'-C-methylcytidine to its 5'-monophosphate is a critical yet inefficient step that significantly impacts its antiviral potential. The steric hindrance imposed by the 2'-C-methyl group leads to poor recognition by deoxycytidine kinase, the key enzyme in the initial phosphorylation event. Understanding this metabolic bottleneck is paramount for the development of next-generation nucleoside analogs. Prodrug strategies that bypass this rate-limiting step have proven to be highly effective in enhancing the intracellular delivery of the active triphosphate form. Future research should continue to focus on the rational design of novel prodrugs with improved pharmacokinetic and pharmacodynamic profiles, as well as exploring alternative delivery systems to maximize the therapeutic index of this promising class of antiviral agents.

References

-

McGuigan, C., et al. (2009). Phosphoramidate Prodrugs of 2'-C-Methylcytidine for Therapy of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 52(19), 5891–5899. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

-

Chang, C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 121, 104-110. [Link]

-

Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]

-

Wang, Y., et al. (2015). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Antiviral Research, 115, 14-20. [Link]

-

Meppen, M., et al. (2010). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. Bioorganic & Medicinal Chemistry Letters, 20(13), 3896–3899. [Link]

-

Goris, N., et al. (2007). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Antiviral Research, 73(3), 161–168. [Link]

-

PubChem. (n.d.). 2'-C-Methylcytidine. [Link]

-

Eldrup, A. B., et al. (2004). Inhibition of Hepatitis C Virus RNA Replication by 2 -Modified Nucleoside Analogs. Journal of Biological Chemistry, 279(12), 11976-11983. [Link]

-

Wikipedia. (n.d.). RNA editing. [Link]

-

Murakami, E., et al. (2008). Mechanism of Action of β-d-2′-Deoxy-2′-fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

McGuigan, C., et al. (2009). Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection. PubMed, 52(19), 5891-9. [Link]

Sources

- 1. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 2'-C-Methyl 5'-Cytidylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

2'-C-Methyl substituted nucleoside analogs, particularly derivatives of 5'-Cytidylic Acid, represent a cornerstone in the development of antiviral therapeutics. Their mechanism of action, often involving chain termination of viral RNA synthesis, is intrinsically linked to their conformational and thermodynamic properties upon incorporation into nucleic acid duplexes. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of these crucial derivatives. We will explore the underlying structural principles governing their stability, detail robust experimental and computational methodologies for their characterization, and present key thermodynamic data to inform rational drug design and development.

Introduction: The Significance of 2'-C-Methyl Nucleoside Analogs in Antiviral Drug Discovery

2'-C-methylated ribonucleosides are a prominent class of nucleoside analogs that have demonstrated broad-spectrum antiviral activity, most notably against positive-strand RNA viruses.[1][2] The strategic addition of a methyl group at the 2'-position of the ribose sugar fundamentally alters the nucleotide's interaction with viral RNA-dependent RNA polymerases (RdRps). Upon phosphorylation to their triphosphate form, these analogs are incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl group then acts as a steric block, preventing the correct positioning of the incoming nucleotide and thereby terminating chain elongation.[2] This mechanism of action has been successfully exploited in drugs like Sofosbuvir for the treatment of Hepatitis C.

However, the therapeutic efficacy of these analogs is not solely dependent on their interaction with the viral polymerase. The thermodynamic stability of the nucleic acid duplex following the incorporation of a 2'-C-methylated nucleotide is a critical factor influencing the overall antiviral potency and potential off-target effects. A comprehensive understanding of the thermodynamic landscape of these modified oligonucleotides is therefore paramount for the rational design of next-generation antiviral agents with improved efficacy and safety profiles.

The Double-Edged Sword: Unpacking the Thermodynamic Consequences of 2'-C-Methylation

While the 2'-C-methyl modification is key to the chain-terminating activity of these antiviral nucleosides, it paradoxically introduces a significant thermodynamic penalty to the stability of the RNA duplex. This destabilization is a crucial aspect to consider in drug design, as it can influence the residence time of the terminated viral RNA in the polymerase active site and potentially impact off-target interactions with host nucleic acids.

The Destabilizing Effect: An Enthalpic Penalty

Experimental studies on oligonucleotides containing 2'-modified pyrimidines have revealed a consistent trend: the incorporation of a 2'-C-methyl group leads to a significant decrease in the thermal stability (Tm) of the duplex. This destabilization is primarily driven by an unfavorable enthalpic contribution (ΔH), which is only partially offset by a favorable entropic component (ΔS).[3]

The unfavorable enthalpy arises from the steric clash between the 2'-C-methyl group and adjacent moieties within the nucleic acid duplex. This steric hindrance disrupts optimal base stacking and hydrogen bonding interactions, which are the primary enthalpic drivers of duplex stability. The sugar pucker of the ribose ring, which is typically in a C3'-endo conformation in A-form RNA duplexes, is perturbed by the bulky methyl group, further contributing to the enthalpic penalty.

A Glimpse into the Numbers: Thermodynamic Data for a Close Analog

| Oligonucleotide Modification | Tm (°C) | ΔTm (°C) | ΔG°310 (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Unmodified RNA | 75.8 | - | -60.1 | -308.2 | -248.1 |

| 2'-Fluoro | 76.5 | +0.7 | -60.5 | -302.3 | -241.8 |

| 2'-F/Me | 65.9 | -9.9 | -40.6 | -242.1 | -201.5 |

| Data adapted from Prhavc et al. (2022).[3] Thermodynamic parameters were obtained using the Van't Hoff method based on hyperchromicity of melting curves. |

This data clearly illustrates the significant destabilization (a nearly 10°C drop in Tm) induced by the 2'-C-methyl group, even in the presence of a stabilizing 2'-fluoro substituent. The substantial decrease in favorable enthalpy (from -308.2 kJ/mol to -242.1 kJ/mol) is the primary driver of this effect.

Experimental Determination of Thermodynamic Stability: A Step-by-Step Protocol

The gold standard for determining the thermodynamic stability of modified oligonucleotides is UV-Vis thermal denaturation analysis. This technique measures the change in UV absorbance of a nucleic acid duplex as it is heated, allowing for the determination of the melting temperature (Tm) and other thermodynamic parameters.

Experimental Workflow

The following diagram outlines the key steps in a typical UV-Vis thermal denaturation experiment.

Caption: Experimental workflow for determining thermodynamic parameters.

Detailed Protocol

-

Oligonucleotide Synthesis and Purification:

-

Synthesize the unmodified and 2'-C-methyl-modified oligonucleotides using standard phosphoramidite chemistry.

-

Purify the oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity (>95%).

-

Verify the identity and purity of the oligonucleotides by mass spectrometry.

-

-

Quantification and Annealing:

-

Accurately determine the concentration of the single-stranded oligonucleotides by measuring their absorbance at 260 nm at an elevated temperature (e.g., 85°C) to ensure a fully denatured state.

-

Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper hybridization.

-

-

UV-Vis Thermal Denaturation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Degas the samples before measurement to prevent bubble formation.

-

Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to generate a melting curve.

-

Determine the melting temperature (Tm) by calculating the first derivative of the melting curve; the Tm corresponds to the peak of the derivative.

-

Perform a Van't Hoff analysis of the melting curves at different oligonucleotide concentrations to determine the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Computational Insights: Modeling Conformational Preferences and Stability

Molecular dynamics (MD) simulations provide a powerful computational approach to complement experimental data and gain a deeper, atomistic understanding of how the 2'-C-methyl group influences the conformation and thermodynamic stability of nucleic acid duplexes.

Computational Workflow

The following diagram illustrates the typical workflow for conducting MD simulations to study modified oligonucleotides.

Caption: Computational workflow for MD simulations.

Detailed Protocol

-

System Preparation:

-

Build the Initial Structure: Generate the initial coordinates of the RNA duplex containing the 2'-C-methylcytidine modification using nucleic acid building software (e.g., Amber's LEaP module, CHARMM-GUI).

-

Solvation: Place the duplex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counterions (e.g., Na+) to neutralize the system.

-

-

Molecular Dynamics Simulation:

-

Force Field: Utilize a well-validated force field for nucleic acids (e.g., AMBER ff14SB with OL15 corrections). The parameters for the 2'-C-methylated nucleotide may need to be developed or validated.

-

Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes in the initial structure.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

-

Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.

-

-

Trajectory Analysis:

-

Structural Stability: Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the overall stability and flexibility of the duplex.

-

Conformational Analysis: Investigate the sugar pucker conformation of the 2'-C-methylated nucleotide and its neighbors throughout the simulation to understand the local structural perturbations.

-

Thermodynamic Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the free energy of duplex formation and compare the relative stabilities of modified and unmodified duplexes.

-

Conclusion and Future Directions

The thermodynamic stability of 2'-C-Methyl 5'-Cytidylic Acid derivatives is a critical parameter in the development of effective and safe antiviral therapies. The inherent destabilizing effect of the 2'-C-methyl group, driven by an enthalpic penalty, underscores the complex interplay between structure, function, and stability in these modified nucleosides.

Future research should focus on obtaining precise experimental thermodynamic data for oligonucleotides containing this compound to build upon the insights gained from close analogs. Furthermore, advanced computational modeling, including free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of the thermodynamic consequences of this and other modifications. A deeper understanding of these fundamental principles will undoubtedly pave the way for the design of novel antiviral agents with enhanced potency and specificity.

References

-

Prhavc, M., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]

-

Eltahla, A. A., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research. [Link]

-

Leyssen, P., et al. (2005). 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus. Journal of Virology. [Link]

-

Kaul, A., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. [Link]

-

Murakami, E., et al. (2007). β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]

-

Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols. [Link]

-

Smither, B. S., et al. (2019). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry. [Link]

-

Nakano, T., et al. (2020). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences. [Link]

-

Salam, N. K., et al. (2014). Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research. [Link]

-

Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]

-

Proctor, D. J., et al. (2012). Thermodynamic determination of RNA duplex stability in magnesium solutions. Biophysical Journal. [Link]

-

Williams, M. A., & Hall, K. B. (2011). Thermodynamic Characterization of RNA 2×3 Nucleotide Internal Loops. Biochemistry. [Link]

- Bloomfield, V. A., Crothers, D. M., & Tinoco, I. (2000). Nucleic Acids: Structures, Properties, and Functions. University Science Books.

-

Šponer, J., et al. (2012). Chapter 6: Molecular Dynamics Simulations of RNA Molecules. In RNA Nanotechnology and Therapeutics. [Link]

-

Hashem, Y., & Auffinger, P. (2009). A short guide for molecular dynamics simulations of RNA systems. Methods. [Link]

Sources

- 1. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Tango: An In-depth Technical Guide to the Interaction of 2'-C-Methyl 5'-Cytidylic Acid with HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a cornerstone of the viral replication machinery and a prime target for antiviral therapeutics. Among the most successful classes of inhibitors are nucleoside/nucleotide analogs that act as chain terminators of the nascent viral RNA. This technical guide provides a comprehensive exploration of the interaction between a key inhibitor, 2'-C-Methyl 5'-Cytidylic Acid, and the HCV NS5B polymerase. We will delve into the molecular mechanisms of action, the structural basis for inhibition, and the critical experimental protocols used to characterize this interaction. This guide is intended to serve as a valuable resource for researchers in the field of virology and drug development, offering both foundational knowledge and practical insights into the study of HCV polymerase inhibitors.

Introduction: The Achilles' Heel of HCV Replication

Hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection in a significant portion of the global population, often leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on the accurate and efficient replication of its RNA genome, a process catalyzed by the virally encoded NS5B polymerase.[1] Unlike host cellular polymerases, NS5B is an RNA-dependent RNA polymerase (RdRp), making it an attractive and specific target for antiviral drug development.[2]

Nucleoside and nucleotide inhibitors (NIs) represent a major class of direct-acting antivirals (DAAs) that target the NS5B polymerase. These molecules mimic the natural substrates of the polymerase, but upon incorporation into the growing RNA chain, they halt further elongation.[3] One of the key modifications that has proven highly effective in this class of inhibitors is the introduction of a methyl group at the 2'-C position of the ribose sugar. This guide will focus on the interaction of this compound, the active triphosphate form of 2'-C-Methylcytidine, with the HCV NS5B polymerase.

The intricate Dance: Mechanism of Action

The inhibitory activity of 2'-C-Methylcytidine is not inherent to the molecule itself. It must first be anabolized within the host cell to its active triphosphate form, this compound triphosphate (2'-C-Me-CTP). This metabolic activation is a crucial first step in its journey to inhibit viral replication.

Intracellular Activation: A Prerequisite for Inhibition

2'-C-Methylcytidine enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to be converted into its active triphosphate form. This process is essential for the molecule to be recognized and utilized by the HCV NS5B polymerase as a substrate.

Non-Obligate Chain Termination: A Steric Hindrance

Once converted to its triphosphate form, 2'-C-Me-CTP competes with the natural cytidine triphosphate (CTP) for binding to the active site of the NS5B polymerase.[4] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group creates a steric clash with the incoming nucleoside triphosphate, effectively preventing the formation of the next phosphodiester bond.[1] This mechanism is known as non-obligate chain termination, as the inhibitor possesses a 3'-hydroxyl group, which is typically required for chain elongation, but the steric hindrance of the 2'-C-methyl group overrides this.

Quantifying the Interaction: Kinetic Parameters

The potency of this compound as an inhibitor of HCV NS5B polymerase is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors.

| Parameter | Wild-Type NS5B | S282T Mutant NS5B | Reference |

| Ki (μM) | 1.6 | 12-fold increase in resistance | [5] |

| IC50 (μM) | 1.9 (for 2'-C-Me-ATP) | - | [4] |

Note: Data for 2'-C-Me-CTP is often presented alongside other 2'-C-methylated nucleosides. The S282T mutation is a common resistance mutation for this class of inhibitors.

Experimental Workflows: From Benchtop to Data

Characterizing the interaction between this compound and HCV NS5B polymerase requires a combination of in vitro enzymatic assays and cell-based replicon systems.

Expression and Purification of Recombinant HCV NS5B Polymerase

A prerequisite for in vitro studies is the availability of pure, active NS5B polymerase. Recombinant expression in Escherichia coli is a common method for producing the enzyme.

Step-by-Step Protocol:

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C-terminally truncated, His-tagged NS5B. The C-terminal truncation improves solubility.[6]

-

Culture Growth: Grow the transformed bacteria in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C to an optimal optical density (OD600).

-

Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance protein folding and solubility.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and DNase. Disrupt the cells using sonication or a microfluidizer.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column to bind the His-tagged NS5B.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified NS5B using a buffer containing a high concentration of imidazole.

-

-

Purity and Concentration Assessment: Analyze the purity of the eluted fractions by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.

HCV NS5B Polymerase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified NS5B polymerase.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a defined concentration of a synthetic RNA template and primer.

-

Inhibitor Dilution: Prepare serial dilutions of the this compound triphosphate.

-

Enzyme and Inhibitor Incubation: Add the purified NS5B polymerase to the reaction mixture and pre-incubate with the inhibitor dilutions for a specified time at room temperature.

-

Reaction Initiation: Initiate the polymerase reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]CTP) or a fluorescently labeled rNTP.

-

Incubation: Incubate the reaction at the optimal temperature for NS5B activity (typically 25-30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding a solution containing EDTA.

-

Product Detection and Quantification:

-

Separate the radiolabeled RNA product from the unincorporated nucleotides using methods like filter binding assays or gel electrophoresis.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be determined by performing the assay at varying substrate concentrations.

HCV Replicon Assay: A Cell-Based System

The HCV replicon system is a powerful cell-based assay that allows for the study of viral RNA replication in a controlled laboratory setting. It utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to support the replication of a subgenomic HCV RNA molecule.[7]

Step-by-Step Protocol:

-

Cell Culture: Maintain Huh-7 cells in a complete growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[8][9]

-

In Vitro Transcription of Replicon RNA: Linearize a plasmid containing the HCV subgenomic replicon construct (often containing a reporter gene like luciferase) and use it as a template for in vitro transcription to generate replicon RNA.

-

Electroporation: Introduce the in vitro transcribed replicon RNA into Huh-7 cells via electroporation.

-

Cell Plating and Compound Treatment: Plate the electroporated cells into multi-well plates and add serial dilutions of 2'-C-Methylcytidine.

-

Incubation: Incubate the cells for a period of 48-72 hours to allow for replicon replication and protein expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[10]

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces HCV RNA replication by 50%.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or MTT assay) to ensure that the observed reduction in replication is not due to general cellular toxicity.

The Challenge of Resistance

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For 2'-C-methylated nucleoside inhibitors, the most well-characterized resistance mutation is a serine-to-threonine substitution at position 282 (S282T) in the NS5B polymerase.[5] This mutation is thought to confer resistance by creating a subtle change in the active site that allows the polymerase to better discriminate between the inhibitor and the natural substrate, thereby reducing the inhibitor's incorporation efficiency.

Conclusion and Future Directions

The interaction between this compound and the HCV NS5B polymerase is a prime example of successful structure-based drug design. The introduction of the 2'-C-methyl group provides a potent mechanism for chain termination, leading to effective inhibition of viral replication. The experimental workflows detailed in this guide provide a robust framework for the continued discovery and characterization of novel HCV polymerase inhibitors.

Future research in this area will likely focus on:

-

Developing inhibitors with a higher barrier to resistance.

-

Designing compounds with improved pharmacokinetic properties.

-

Exploring combination therapies that target multiple viral proteins to further enhance efficacy and reduce the likelihood of resistance.

By continuing to unravel the molecular intricacies of the HCV NS5B polymerase and its inhibitors, the scientific community can pave the way for even more effective treatments for this global health challenge.

References

-

Blight, K. J., Kolykhalov, A. A., & Rice, C. M. (2000). Efficient initiation of HCV RNA replication in cell culture. Science, 290(5498), 1972-1974. [Link]

-

Carroll, S. S., Tomassini, J. E., Bosserman, M., Getty, K., Stahlhut, M. W., Eldrup, A. B., ... & Olsen, D. B. (2003). Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]

-

BMG LABTECH. (n.d.). Hepatitis C subgenomic replicon replication. Retrieved February 7, 2026, from [Link]

-

Dutartre, H., Ansaldi, M., & Brancale, A. (2012). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 4(10), 2259–2292. [Link]

-

Elabscience. (n.d.). HuH-7 Cell Line. Retrieved February 7, 2026, from [Link]

- Götte, M. (2010). The hepatitis C virus RNA-dependent RNA polymerase: a promising target for antiviral therapy. Current Opinion in Virology, 1(5), 599-610.

-

Kao, C. C., Yang, X., & Del Vecchio, A. M. (2006). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

-

Lam, A. M., Murakami, E., & Espiritu, C. (2010). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 54(8), 3249-3257. [Link]

-

Olsen, D. B., Eldrup, A. B., & Bhat, B. (2004). Inhibition of Hepatitis C Virus RNA Replication by 2´-Modified Nucleoside Analogs. Journal of Biological Chemistry, 279(31), 32471-32477. [Link]

-

Powdrill, M. H., Bernatchez, J. A., & Götte, M. (2010). Inhibitors of the hepatitis C virus RNA-dependent RNA polymerase NS5B. Viruses, 2(10), 2169-2195. [Link]

-

Lindenbach, B. D., & Rice, C. M. (2005). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

-

Ubigene. (2025). Practical HuH-7 Cell Culture and Gene-Editing Protocols. Retrieved February 7, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Hepatitis C Virus RNA | Laboratory Procedure Manual. Retrieved February 7, 2026, from [Link]

-

Bressanelli, S., Tomei, L., & De Francesco, R. (2002). Structural Analysis of the Hepatitis C Virus RNA Polymerase in Complex with Ribonucleotides. Journal of Virology, 76(7), 3482-3492. [Link]

-

Xu, X., Lou, Z., & Chen, Y. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatography B, 872(1-2), 107-114. [Link]

-

Sainz, B., & Chisari, F. V. (2006). Three-dimensional Huh7 cell culture system for the study of Hepatitis C virus infection. Journal of Virological Methods, 138(1-2), 198-202. [Link]

-

Yamashita, T., Kaneko, S., & Shirota, Y. (1998). Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. Journal of Virology, 72(10), 8059-8066. [Link]

Sources

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. elabscience.com [elabscience.com]

- 9. huh7.com [huh7.com]

- 10. bmglabtech.com [bmglabtech.com]

Technical Guide: Antiviral Properties of 2'-C-Methyl 5'-Cytidylic Acid against Flaviviridae

Executive Summary

This technical guide analyzes the pharmacological and antiviral properties of 2'-C-Methyl 5'-Cytidylic Acid (2'-C-Me-CMP) , a critical intermediate in the inhibition of Flaviviridae replication. While often discussed in the context of its parent nucleoside (2'-C-methylcytidine) or its active triphosphate form, the 5'-cytidylic acid species represents a pivotal metabolic checkpoint.

This guide is structured for researchers and drug developers. It focuses on the molecular mechanism of NS5B polymerase inhibition, the rationale for bypassing the rate-limiting monophosphorylation step, and rigorous protocols for validating antiviral efficacy.

Molecular Pharmacology: The Metabolic Bottleneck

To understand the specific value of this compound, one must situate it within the intracellular activation cascade.

The Kinase Bypass Rationale

Nucleoside analogs (like 2'-C-methylcytidine) are prodrugs that require sequential intracellular phosphorylation to become active triphosphates.

-

First Phosphorylation (Rate-Limiting): The conversion of the nucleoside to the 5'-Cytidylic Acid (Monophosphate) form is catalyzed by host kinases (e.g., deoxycytidine kinase, dCK). This step is often inefficient or saturated, limiting the pool of active drug.

-

Subsequent Phosphorylations (Rapid): Once formed, the 5'-Cytidylic Acid is rapidly converted to diphosphate (DP) and triphosphate (TP) by UMP-CMP kinase and nucleoside diphosphate kinase, respectively.

Technical Insight: The therapeutic significance of this compound lies in its position after the rate-limiting step. Drug development strategies (e.g., phosphoramidate prodrugs) aim to deliver this specific molecular species intracellularly to maximize potency.

Mechanism of Action: Chain Termination

Once metabolized to the triphosphate form (2'-C-Me-CTP), the molecule targets the viral NS5B RNA-dependent RNA polymerase (RdRp).

-

Alternative Substrate: NS5B mistakenly incorporates 2'-C-Me-CTP instead of natural CTP into the growing RNA strand.

-

Steric Hindrance: The 2'-C-methyl group introduces a steric clash with the incoming nucleotide or the enzyme's "gatekeeper" residues.[1]

-

Non-Obligate Chain Termination: Unlike 3'-deoxy analogs, the 3'-hydroxyl group is present, but the 2'-methyl modification prevents the polymerase from translocating effectively, halting viral replication.

Visualization: Intracellular Activation Pathway

The following diagram illustrates the critical position of the Cytidylic Acid (MP) intermediate.

Figure 1: The intracellular phosphorylation cascade. Note that this compound (Red) acts as the gateway to the active triphosphate, bypassing the slow initial kinase step often required for the parent nucleoside.

Spectrum of Activity & Resistance Profile

Comparative Efficacy Data

The antiviral potency of the 2'-C-methyl class varies across the Flaviviridae family. The data below summarizes typical EC50 values observed in replicon assays when the cell is successfully permeated (often using prodrug delivery of the monophosphate).

| Virus Target | Assay System | Typical EC50 (µM) | Mechanism Note |

| HCV (Genotype 1b) | Replicon (Huh-7) | 0.1 – 0.5 | High potency; primary indication. |

| Dengue (DENV-2) | Plaque Reduction | 10 – 15 | Lower potency; requires higher intracellular concentration. |

| Zika (ZIKV) | Plaque Reduction | 10 – 25 | Moderate potency; similar to DENV. |

| West Nile (WNV) | Replicon | 2 – 5 | Moderate potency. |

Resistance Mechanisms (The S282T Mutation)

Resistance to this compound is primarily driven by mutations in the NS5B polymerase that discriminate against the 2'-methyl group.

-

HCV Mutation: S282T (Serine to Threonine at position 282).

-

Mechanism: The Threonine side chain is bulkier than Serine. This reduces the volume of the active site, creating a steric conflict with the 2'-methyl group of the inhibitor, preventing its binding while still allowing natural CTP (which lacks the methyl group) to bind.

-

Cross-Resistance: Viruses carrying S282T are generally cross-resistant to other 2'-C-methyl nucleosides but remain susceptible to 2'-deoxy-2'-fluoro analogs (like Sofosbuvir) or non-nucleoside inhibitors.

Experimental Protocols

To validate the properties of this compound, two distinct assay types are required: Enzymatic (using the triphosphate form) and Cell-Based (using the nucleoside or prodrug).

Protocol A: In Vitro NS5B Polymerase Inhibition Assay

Purpose: To determine the intrinsic affinity (Ki) of the active metabolite against the target enzyme. Note: This assay uses 2'-C-Me-CTP, as the Acid (MP) is not the direct inhibitor.

Reagents:

-

Recombinant NS5B (Δ21 C-terminal truncation for solubility).

-

RNA Template: Homopolymeric poly(rG) or heteropolymeric RNA.

-

Radiolabeled Nucleotide: [α-33P]-CTP.

-

Test Compound: 2'-C-Me-CTP (synthesized from the Cytidylic Acid).

Workflow:

-

Enzyme Prep: Dilute NS5B (25 nM final) in Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20). Critical: MgCl2 is preferred over MnCl2 for physiological relevance.

-

Complex Formation: Incubate NS5B with RNA template (20 ng/µL) for 15 mins at room temperature.

-

Inhibitor Addition: Add serial dilutions of 2'-C-Me-CTP.

-

Initiation: Start reaction with NTP mix (1 µM GTP, ATP, UTP) and [α-33P]-CTP (0.1 µCi).

-

Incubation: 60 minutes at 30°C.

-

Termination: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.

-

Detection: Filter precipitates onto GF/B glass fiber filters, wash with ethanol, and quantify via liquid scintillation counting.

Protocol B: Intracellular Metabolism Analysis (HPLC-MS/MS)

Purpose: To confirm that the nucleoside or prodrug successfully generates the 5'-Cytidylic Acid and Triphosphate species inside the cell.

Workflow:

-

Cell Seeding: Seed Huh-7 cells (HCV replicon) at 4x10^5 cells/well in 6-well plates.

-

Dosing: Incubate with 10 µM parent nucleoside for 4, 8, and 24 hours.

-

Extraction: Wash cells with ice-cold PBS. Add 70% Methanol (-20°C) to lyse cells and extract nucleotides.

-

Separation: Centrifuge lysates (14,000g, 10 min). Collect supernatant.

-

Analysis: Analyze via LC-MS/MS using an anion-exchange column (e.g., BioBasic AX).

-

Quantification: Monitor transitions for:

-

2'-C-Me-CMP (Cytidylic Acid): m/z 336 → 112

-

2'-C-Me-CTP: m/z 496 → 159

-

-

Validation: A high ratio of CMP to CTP suggests a bottleneck at the second kinase step (UMP-CMP kinase), whereas a low CMP pool suggests efficient conversion.

Visualization: Experimental Workflow

Figure 2: Dual-track validation workflow. The enzymatic track confirms the mechanism of the triphosphate, while the cellular track confirms the formation of the Cytidylic Acid (CMP) intermediate.

References

-

Eyer, L., et al. (2017). Escape of Tick-Borne Flavivirus from 2′-C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness.[2] Journal of Virology, 91(16), e01028-17. Link

-

Murakami, E., et al. (2007). Mechanism of Activation of β-D-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.[3] Antimicrobial Agents and Chemotherapy, 51(2), 503–509. Link

-

Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. Link

-

Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry, 278(14), 11979-11984. Link

-

Kocabas, F., et al. (2015). Fluorometric RdRp assay with self-priming RNA.[4] Virus Genes, 50, 498–504. Link

Sources